N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a dihydroquinoline ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: shares similarities with other quinoline derivatives such as quinoline N-oxide and dihydroquinoline derivatives.
Methoxetamine: and 3-MeO-PCE are examples of compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.
Properties
CAS No. |
62033-69-6 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
XATINRYYLXJGBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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